Ethyl 5-amino-2-bromo-4-fluorobenzoate
Description
Ethyl 5-amino-2-bromo-4-fluorobenzoate (CAS: 1226457-45-9) is a halogenated benzoate ester derivative featuring amino, bromo, and fluoro substituents on the benzene ring. This compound is structurally characterized by:
- Bromo (-Br) at position 2, contributing to steric bulk and electrophilic reactivity.
- Fluoro (-F) at position 4, influencing electronic properties due to its high electronegativity.
The compound has been utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOVLFMIMWYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-bromo-4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 4-fluorobenzoate to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as using continuous flow reactors for bromination and nitration steps, and employing more efficient catalysts for the reduction step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-bromo-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
Ethyl 5-amino-2-bromo-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-bromo-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Ethyl 5-amino-2-bromo-4-fluorobenzoate and structurally related halogenated benzoates, focusing on molecular properties, substituent effects, and availability.
Table 1: Structural and Commercial Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Applications Bromo vs. Chloro: The bromine atom in the target compound (vs. Bromine’s larger atomic radius also introduces greater steric hindrance . Amino Group: The -NH₂ group in the target compound distinguishes it from non-amino analogs (e.g., Ethyl 5-bromo-2-chloro-4-fluorobenzoate), enabling participation in condensation or acylation reactions to form amides or imines .
Electron-Withdrawing Effects: The combined presence of -F (strong electron-withdrawing) and -Br (moderate electron-withdrawing) in the target compound may direct electrophilic substitution to the meta position relative to the amino group .
Commercial Accessibility
- The target compound’s discontinued status contrasts with the availability of its chloro-substituted analogs, suggesting challenges in synthesis, stability, or demand .
Biological Activity
Ethyl 5-amino-2-bromo-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group attached to a benzoic acid derivative, with key substituents including an amino group, a bromo atom, and a fluoro atom on the aromatic ring. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity. The presence of bromo and fluoro groups enhances binding affinity through halogen bonding and hydrophobic interactions.
- Receptor Binding : The compound may interact with specific receptors, impacting signal transduction pathways. Its substituents can significantly affect its pharmacological profile .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Table 1: Antimicrobial activity of this compound against various pathogens.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as pancreatic cancer cells. The compound was found to induce apoptosis and alter cell cycle progression.
Case Study : A study conducted on pancreatic cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound inhibited c-Myc expression while increasing p21 levels, suggesting a potential pathway for its anticancer effects .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes to its biological activity. Comparative studies with structurally similar compounds have highlighted the importance of each functional group:
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, anticancer |
| Ethyl 5-amino-2-chloro-4-fluorobenzoate | Reduced antimicrobial activity |
| Ethyl 5-methylamino-2-bromo-4-fluorobenzoate | Enhanced anticancer properties |
Table 2: Comparison of biological activities based on structural variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
